3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one” is a novel chemical entity. Unfortunately, there is limited information available about this specific compound in the literature .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups, including a quinazolin-4-one core, a piperazine ring, and a hexyl chain . Unfortunately, specific structural details or crystallographic data for this compound are not available in the literature .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The quinazolin-4-one core could potentially undergo a variety of reactions, including nucleophilic addition or substitution . The piperazine ring could also participate in reactions, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis
Specific physical and chemical properties for this compound, such as melting point, boiling point, solubility, and spectral data, are not available in the literature .Scientific Research Applications
Quinazoline Derivatives in Pharmacology
Quinazoline derivatives are known for their wide range of pharmacological activities. For example, studies on the pharmacokinetics and metabolism of specific quinazoline derivatives have provided valuable insights into their potential therapeutic uses. Clinical studies have explored the pharmacokinetics, metabolism, and clinical applications of various quinazoline compounds, showing their relevance in treatments for conditions such as cancer, hypertension, and heart failure (Jaillon, 1980).
Quinazoline Derivatives in Cancer Research
Quinazoline derivatives have also been studied for their potential anti-cancer properties. For instance, the nonclassical antifolate thymidylate synthase inhibitor, a quinazoline derivative, has been explored for its pharmacokinetics and pharmacodynamics in clinical trials, showing potential as an anti-cancer agent (Rafi et al., 1995). Additionally, research on the metabolism and excretion of another quinazoline derivative highlighted its selective inhibition of Janus tyrosine kinase 1/2, which is crucial for the development of myelofibrosis treatments (Shilling et al., 2010).
Safety and Hazards
Future Directions
Given the limited information available about this compound, future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, studies could investigate potential applications of this compound, such as its potential anti-tubercular activity .
Mechanism of Action
Target of Action
Similar compounds have been found to target non-receptor tyrosine-protein kinases . These proteins play a crucial role in many key processes linked to cell growth and survival .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly leading to changes in cell growth and survival .
Biochemical Pathways
The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring
Pharmacokinetics
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Result of Action
It can be inferred that the compound may have anti-tubercular activity, as similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Action Environment
It is known that various factors, such as temperature, ph, and the presence of other compounds, can influence the action of chemical compounds .
properties
IUPAC Name |
3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c29-21(27-16-14-26(15-17-27)20-10-5-6-12-24-20)11-2-1-7-13-28-22(30)18-8-3-4-9-19(18)25-23(28)31/h3-6,8-10,12H,1-2,7,11,13-17H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDGHVBTYQWSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.